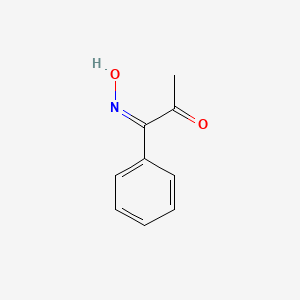

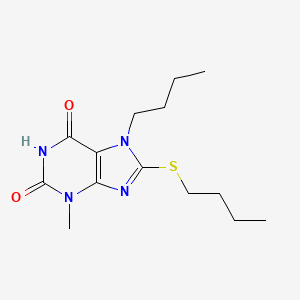

![molecular formula C14H21NO5S B2514554 3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide CAS No. 946315-31-7](/img/structure/B2514554.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide derivatives and their biological activities, particularly as carbonic anhydrase inhibitors and potential anticancer agents. Sulfonamides are a class of organic compounds that contain the sulfonamide group, typically represented by the formula RSO_2NH_2. They are known for their diverse biological activities and are used in a variety of therapeutic applications .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve multiple steps, including the use of "click-tail" approaches to attach various functional groups to the aryl sulfonamide core . The Horner-Wadsworth-Emmons reaction is another method used to synthesize substituted sulfones, which are related to sulfonamides . These synthetic routes allow for the creation of a wide array of sulfonamide derivatives with varying biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their interaction with biological targets. For instance, the X-ray crystal structure of benzene-1,3-disulfonamide derivatives complexed with human carbonic anhydrase II revealed specific binding modes within the enzyme's active site . The orientation of the sulfonamide group and the phenyl moiety plays a significant role in the inhibitory activity of these compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including C-C bond activation in the presence of a rhodium catalyst . This can lead to the formation of different organic structural units, which can be further modified to construct other useful compounds. The reactivity of sulfonamides is influenced by the substituents attached to the sulfonamide group, which can affect their chemical behavior and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the presence of a nitro group in the sulfonamide structure can confer specific antagonistic properties at the GABAB receptor . Additionally, the antitumor activity of sulfonamides can be correlated with gene expression changes in cancer cell lines, providing insights into the drug-sensitive cellular pathways .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Cyclic Sulfonamides : This compound has been used in the synthesis of novel cyclic sulfonamides, particularly in the context of histamine H3 receptor antagonists. The process involves thermal Diels-Alder reactions of triene derivatives of buta-1,3-diene-1-sulfonic acid amide (Greig, Tozer, & Wright, 2001).

Biological Screening and Molecular Docking Studies

- Enzyme Inhibition Studies : Ethylated sulfonamides incorporating 1,4-benzodioxane moieties, closely related to the target compound, have shown potential as enzyme inhibitors. They exhibit good inhibition of lipoxygenase and moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. These compounds also demonstrated good antibacterial properties (Irshad et al., 2016).

Antimicrobial Applications

- Antibacterial Evaluation : Sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, which is structurally related to the compound of interest, have been studied for their antibacterial activity. These compounds showed varying degrees of efficacy against different bacterial strains (Siddiqa et al., 2014).

Theoretical and Computational Studies

- Theoretical Investigation for Antimalarial and COVID-19 Applications : There has been theoretical exploration of the efficacy of similar sulfonamide compounds against antimalarial activity and potential application in COVID-19 treatment. This includes molecular docking studies and the evaluation of ADMET properties (Fahim & Ismael, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-butylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-2-3-7-15-21(16,17)9-4-8-18-12-5-6-13-14(10-12)20-11-19-13/h5-6,10,15H,2-4,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUECWZJXIPZIPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

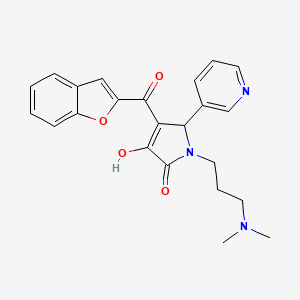

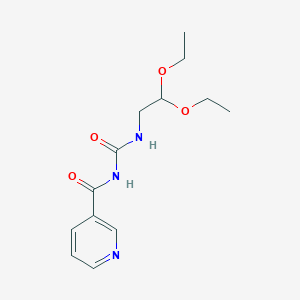

![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)

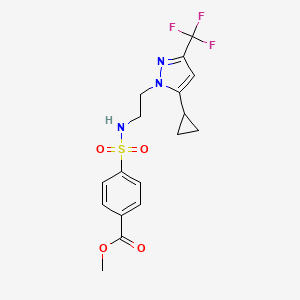

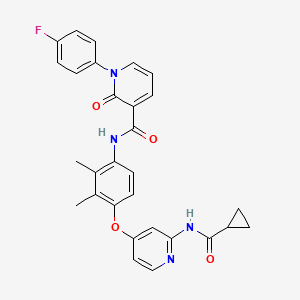

![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)

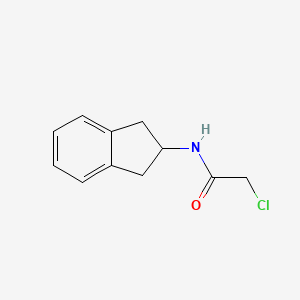

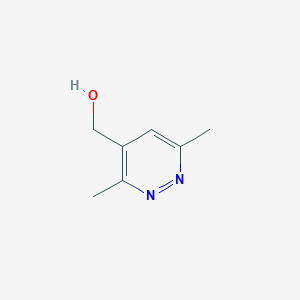

![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)

![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)

![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)